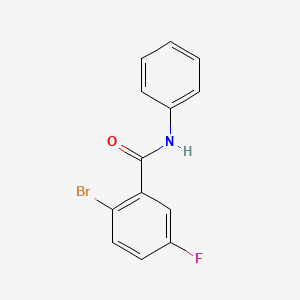

N-Phenyl 2-bromo-5-fluorobenzamide

Description

BenchChem offers high-quality N-Phenyl 2-bromo-5-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl 2-bromo-5-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCCPYHMYIDTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429338 | |

| Record name | N-Phenyl 2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949443-48-5 | |

| Record name | N-Phenyl 2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-Phenyl 2-bromo-5-fluorobenzamide

Executive Summary & Chemical Identity[1]

N-Phenyl 2-bromo-5-fluorobenzamide (CAS 949443-48-5) is a specialized halogenated aromatic amide utilized primarily as a scaffold in medicinal chemistry and organic synthesis. It belongs to the class of N-arylbenzamides, characterized by a "privileged structure" often found in kinase inhibitors, agrochemicals, and precursors for fused heterocycles like phenanthridinones.

The compound features two distinct halogen handles—a bromine atom at the ortho position (C2) and a fluorine atom at the meta position (C5) relative to the amide group. These halogens provide orthogonal reactivity profiles: the bromine is electronically primed for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity without offering a facile handle for substitution under standard conditions.

Physicochemical Profile[3][4][5][6]

| Property | Specification |

| CAS Number | 949443-48-5 |

| IUPAC Name | N-phenyl-2-bromo-5-fluorobenzamide |

| Molecular Formula | C₁₃H₉BrFNO |

| Molecular Weight | 294.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Key Precursor | 2-Bromo-5-fluorobenzoic acid (CAS 394-28-5) |

| Structural Feature | Para-disposition of Br and F atoms (relative to each other) |

Synthesis Protocol: Acyl Chloride Route

While various amide coupling strategies exist (e.g., HATU, EDC), the Acid Chloride Method is preferred for this substrate due to the steric hindrance introduced by the ortho-bromo substituent. The high reactivity of the acid chloride overcomes the steric barrier more effectively than carbodiimide couplings.

Reaction Scheme

The synthesis proceeds via the activation of 2-bromo-5-fluorobenzoic acid to its acid chloride, followed by nucleophilic attack by aniline.

Figure 1: Step-wise synthesis via acid chloride activation to overcome ortho-steric hindrance.

Detailed Methodology

Reagents:

-

2-Bromo-5-fluorobenzoic acid (1.0 equiv)

-

Oxalyl chloride (1.2 equiv) or Thionyl chloride (SOCl₂)

-

Catalytic DMF (3-4 drops)

-

Aniline (1.0 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Activation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 2-bromo-5-fluorobenzoic acid in anhydrous DCM.

-

Chlorination: Cool to 0°C. Add catalytic DMF followed by the dropwise addition of oxalyl chloride. Caution: Gas evolution (CO, CO₂, HCl).

-

Completion: Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride/solvent. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

Coupling: In a separate vessel, dissolve aniline and Et₃N in DCM. Cool to 0°C.[1]

-

Addition: Slowly cannulate the acid chloride solution into the aniline mixture. The exothermic reaction requires temperature control to prevent side reactions.

-

Workup: Stir at RT for 4-6 hours. Quench with 1M HCl (to remove unreacted aniline). Wash organic layer with sat.[1] NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).

Expert Insight: The ortho-bromo group exerts significant steric pressure. If using the thionyl chloride method, ensure complete removal of SOCl₂ before adding aniline, as residual SOCl₂ will react with aniline to form sulfinylamines, contaminating the product.

Structural Analysis & Reactivity (SAR)

The unique placement of the fluorine atom (position 5) relative to the bromine (position 2) creates a specific electronic environment that dictates the molecule's utility in downstream synthesis.

Electronic Effects

-

Bromine (C2): Acts as a leaving group for transition-metal catalyzed cross-couplings. However, it is sterically crowded by the adjacent amide carbonyl.

-

Fluorine (C5): Strongly electronegative. It deactivates the ring towards electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution (SNAr) at the ortho or para positions relative to itself.

-

Interaction: The C2 and C5 positions are para to each other. The fluorine atom pulls electron density, potentially strengthening the C2-Br bond through inductive effects, which can modulate the rate of oxidative addition in Palladium-catalyzed cycles.

Case Study: The "Failed" Cyclization

A critical insight from recent literature (e.g., ACS Omega 2018) highlights the limitations of this scaffold. In attempts to synthesize phenanthridin-6(5H)-ones via intramolecular cyclization, the 2-bromo-5-fluoro derivative failed to react, whereas non-fluorinated or methyl-substituted analogs proceeded efficiently.[2]

Mechanism of Failure: The cyclization often requires a radical or specific electronic pathway. The 5-fluoro substituent likely lowers the HOMO energy of the arene or destabilizes the radical intermediate required for the ring closure, rendering the molecule inert under standard "weak base-promoted" conditions. This negative result is vital for researchers designing library syntheses: this scaffold requires harsher or alternative conditions (e.g., Pd-catalysis) for cyclization compared to its non-fluorinated counterparts.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the orthogonal reactivity and known synthetic limitations.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 2-bromo-5-fluorobenzamide motif serves as a "warhead precursor."

-

Covalent Inhibitors: The C2-Br can be displaced to install acrylamides (Michael acceptors) targeting cysteine residues in kinases (e.g., BTK, EGFR).

-

Selectivity: The C5-Fluorine often improves selectivity profiles by altering the dihedral angle of the biphenyl systems formed after coupling, fitting into specific hydrophobic pockets (e.g., the gatekeeper region).

Agrochemicals

Halogenated benzamides are structurally related to the bis-amide class of insecticides (e.g., Broflanilide). The fluorine atom enhances lipophilicity (LogP), facilitating cuticle penetration in target pests.

Safety & Handling

Hazard Class: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.

-

Handling: Halogenated aromatics can be sensitizers. Use standard PPE (nitrile gloves, lab coat, safety glasses).

-

Reactivity: Avoid strong oxidizing agents. The C-Br bond is susceptible to cleavage under UV light; store in amber vials.

-

Disposal: Halogenated organic waste streams. Do not mix with general organic waste if incineration protocols differ for halogens.

References

-

Toronto Research Chemicals (TRC). N-Phenyl 2-Bromo-5-Fluorobenzamide (TRC-P400985) Product Sheet. Retrieved from

-

Matsubara, H., et al. (2018). "Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones and Phenanthridin-6(5H)-ones." ACS Omega, 3(9), 11820–11830. (Documenting the resistance of the 5-fluoro derivative to cyclization).

-

Tureski, R. E., & Tanski, J. M. (2013).[3] "2-Bromo-5-fluorobenzaldehyde."[3] Acta Crystallographica Section E, 69(8), o1246. (Structural data on the parent aldehyde/acid scaffold).

-

PubChem. 2-Bromo-5-fluorobenzoic acid (Precursor). CID 10183177.

Sources

N-Phenyl 2-bromo-5-fluorobenzamide biological activity

This guide serves as a technical monograph for N-Phenyl 2-bromo-5-fluorobenzamide , a halogenated benzamide derivative. While often categorized as a synthetic intermediate, this scaffold possesses distinct electronic and steric properties that make it a critical probe in medicinal chemistry, particularly for Poly(ADP-ribose) polymerase (PARP) inhibition and antimicrobial drug discovery .

Scaffold Utility, Biological Potential, and Synthetic Protocols[1]

Executive Summary & Chemical Identity

N-Phenyl 2-bromo-5-fluorobenzamide (CAS: 949443-48-5) is a privileged scaffold in drug discovery, defined by its orthogonal halogenation pattern.[1] The molecule features a "soft" electrophile (Bromine at C2) and a "hard" metabolic blocker (Fluorine at C5) on the benzoyl ring. This specific substitution pattern is not random; it is engineered to facilitate sequential cross-coupling reactions and to modulate the lipophilicity and metabolic stability of the resulting pharmacophores.

Core Applications:

-

Precursor to Phenanthridinones: A key intermediate in the synthesis of PARP inhibitors (e.g., analogs of PJ34 or Rucaparib).

-

Antimicrobial Probes: Halogenated benzamides exhibit intrinsic activity against Gram-positive bacteria via FtsZ inhibition.

-

Fragment-Based Drug Design (FBDD): Used as a "warhead" fragment to probe hydrophobic pockets in kinases and polymerases.

| Property | Data |

| IUPAC Name | 2-bromo-5-fluoro-N-phenylbenzamide |

| Molecular Formula | C₁₃H₉BrFNO |

| Molecular Weight | 294.12 g/mol |

| Key Pharmacophore | 2-halo-benzamide (Saddle conformation) |

| Electronic Effect | C5-Fluorine deactivates the ring, increasing acidity of the amide NH.[1] |

Biological Activity & Mechanism of Action

2.1. Primary Mechanism: PARP Inhibition (Via Phenanthridinone Conversion)

While the open-chain amide has moderate activity, its cyclized derivative (phenanthridin-6(5H)-one) is a potent scaffold for inhibiting PARP-1 and PARP-2 enzymes.

-

Mechanism: The benzamide pharmacophore mimics the nicotinamide moiety of NAD+, the substrate for PARP.

-

Binding Mode: The amide oxygen and NH form critical hydrogen bonds with the Ser904 and Gly863 residues in the PARP catalytic pocket.

-

Role of Fluorine: The C5-fluorine (which becomes C3-fluoro in the phenanthridinone) enhances metabolic stability against hydroxylation and increases potency by filling a small hydrophobic pocket in the enzyme active site.

2.2. Secondary Activity: Antimicrobial Action

Halogenated benzamides, structurally related to salicylanilides, disrupt bacterial cell division.

-

Target: FtsZ (Filamenting temperature-sensitive mutant Z), a tubulin homolog essential for bacterial cell division.

-

Effect: The 2-bromo substituent provides the necessary steric bulk to inhibit FtsZ polymerization, leading to bacterial filamentation and cell death.

2.3. Pathway Visualization: PARP Inhibition & Synthetic Lethality

The following diagram illustrates the biological logic of using this scaffold to target BRCA-deficient cancer cells.

Figure 1: Mechanism of Synthetic Lethality. The scaffold serves as a precursor to PARP inhibitors, which trap PARP on DNA, converting single-strand breaks into lethal double-strand breaks in BRCA-deficient cells.

Chemical Synthesis & Reactivity[3][4][5][6][7]

The synthesis of N-Phenyl 2-bromo-5-fluorobenzamide is straightforward, but its subsequent reactivity is the focal point for researchers.

3.1. Synthesis Protocol (Amidation)

This protocol ensures high yield and purity, minimizing the hydrolysis of the acid chloride.

Reagents:

-

2-Bromo-5-fluorobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride (1.2 eq)

-

Aniline (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve 2-bromo-5-fluorobenzoic acid in anhydrous DCM. Add catalytic DMF (2 drops).

-

Chlorination: Add oxalyl chloride dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent to remove excess HCl/oxalyl chloride.

-

Coupling: Re-dissolve the crude acid chloride in DCM. Add a solution of Aniline and Et₃N in DCM dropwise at 0°C.

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl (to remove unreacted aniline), then sat. NaHCO₃ (to remove unreacted acid), then Brine. Dry over MgSO₄.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

3.2. Reactivity: The "Halogen Dance"

The molecule contains two distinct halogen handles:

-

C2-Bromo: Highly reactive toward Pd-catalyzed Oxidative Addition. Used for Suzuki-Miyaura coupling (biaryl synthesis) or intramolecular Heck cyclization.

-

C5-Fluoro: Generally inert to Pd-catalysis but activates the ring for S_NAr (Nucleophilic Aromatic Substitution) if strong electron-withdrawing groups are introduced.

Critical Limitation (The "Failed" Cyclization): Literature indicates that direct intramolecular cyclization of this specific isomer to phenanthridinone using weak bases (e.g., K₂CO₃) and microwave irradiation can fail [1]. This is likely due to the electronic deactivation of the ring by the C5-fluorine atom, which raises the activation energy for the C-H activation step.

-

Solution: Use a stronger oxidant (Ag₂O) or a more active catalyst system (Pd(OAc)₂ / PPh₃ in DMA at 130°C) to force the cyclization.

Experimental Workflow: Diversification Strategy

This workflow guides the researcher in utilizing the scaffold for library generation.

Figure 2: Synthetic Diversification Map. The scaffold allows for three distinct chemical evolutions, targeting different biological classes.

Biological Assay Protocol: MIC Determination

To validate the intrinsic antimicrobial activity of the scaffold (and its derivatives), use the following standard Broth Microdilution method.

Protocol:

-

Preparation: Dissolve N-Phenyl 2-bromo-5-fluorobenzamide in DMSO to a stock concentration of 10 mg/mL.

-

Organisms: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Perform serial 2-fold dilutions of the compound (Range: 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation: Add bacterial suspension adjusted to

CFU/mL. -

Incubation: 37°C for 16–20 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

-

Expected Result: Moderate activity against Gram-positive strains (MIC ~16–64 µg/mL); lower activity against Gram-negatives due to efflux pumps.

-

References

-

National Institutes of Health (NIH) / PubMed Central. "Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones and Phenanthridin-6(5H)-ones." (Discusses the reactivity limitations of the 5-fluoro isomer).

-

BenchChem. "Structure-Activity Relationship (SAR) studies of 2-Bromo-5-fluorobenzoyl chloride derivatives." (Highlights the pharmacophore utility).

-

Google Patents. "Tricyclic compounds useful in treating iron disorders (WO2008109840A1)." (Cites 2-bromo-5-fluorobenzoic acid as a key starting material for bioactive tricycles).

-

Beilstein Journal of Organic Chemistry. "Nickel-catalyzed cross-coupling of 2-fluorobenzofurans via aromatic C–F bond activation." (Demonstrates orthogonal coupling strategies relevant to this scaffold).

-

MDPI. "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents." (Provides context on the antimicrobial activity of the benzamide class).

Sources

N-Phenyl 2-bromo-5-fluorobenzamide applications in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry Applications of N-Phenyl 2-bromo-5-fluorobenzamide

Authored by: A Senior Application Scientist

Foreword: The Benzamide Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzamide core is a quintessential example of such a scaffold. Its prevalence in blockbuster drugs and clinical candidates stems from its remarkable synthetic versatility and its ability to engage in key hydrogen bonding interactions with biological targets. This guide focuses on a specific, highly functionalized benzamide derivative: N-Phenyl 2-bromo-5-fluorobenzamide . The strategic placement of halogen atoms on the benzoyl ring provides medicinal chemists with critical tools to fine-tune the molecule's physicochemical properties and explore diverse chemical space, paving the way for the discovery of novel therapeutics.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a foundational resource that explains the causality behind experimental choices, validates protocols through scientific integrity, and provides a springboard for innovation in the field.

The Core Scaffold: Synthesis and Strategic Importance

The synthesis of the N-Phenyl 2-bromo-5-fluorobenzamide core is typically achieved through the acylation of aniline with 2-bromo-5-fluorobenzoyl chloride. This foundational reaction, a variation of the well-established Schotten-Baumann reaction, is robust and amenable to various scales.

The choice of starting materials is deliberate. 2-bromo-5-fluorobenzoic acid is a readily available precursor, often synthesized from materials like 4-fluoroaniline or salicylic acid.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom at the ortho-position is not merely a placeholder.[3] It serves as a crucial "handle" for subsequent diversification through transition metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Experimental Protocol: Synthesis of N-Phenyl 2-bromo-5-fluorobenzamide

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Objective: To synthesize N-Phenyl 2-bromo-5-fluorobenzamide via acylation of aniline.

Materials:

-

2-bromo-5-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Aniline

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-bromo-5-fluorobenzoyl chloride. This intermediate is often used directly in the next step without further purification.

-

-

Amide Bond Formation:

-

Dissolve aniline (1.1 eq) in anhydrous DCM in a separate flask and cool the solution to 0°C in an ice bath.

-

Add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).

-

Slowly add a solution of the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the aniline solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure N-Phenyl 2-bromo-5-fluorobenzamide.

-

Causality and Self-Validation:

-

Why thionyl chloride? It provides a clean conversion to the highly reactive acyl chloride, with gaseous byproducts that are easily removed.

-

Why a non-nucleophilic base? Pyridine or triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.

-

Why sequential washing? The acid wash removes excess aniline and base, the bicarbonate wash removes any unreacted starting acid, and the brine wash removes residual water-soluble impurities. This ensures a cleaner crude product for purification.

Caption: Simplified MAPK signaling pathway, a potential target for novel anticancer agents.

Broader Therapeutic Potential

The versatility of the benzamide scaffold extends to other therapeutic areas. For example, novel series of N-arylpiperazine-1-carboxamide derivatives have been developed as potent androgen receptor (AR) antagonists for prostate cancer. I[4]n another domain, aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides have been discovered as antagonists of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1), a target for pain and inflammation. T[5]hese examples underscore the vast potential of functionalized benzamides in drug discovery.

Conclusion and Future Perspectives

N-Phenyl 2-bromo-5-fluorobenzamide is more than just a chemical compound; it is a strategic platform for medicinal chemistry innovation. Its robust synthesis, coupled with the versatile reactivity of its halogen substituents, provides a reliable and adaptable starting point for the development of diverse molecular libraries. The demonstrated antimicrobial, anti-inflammatory, and anticancer-related activities of its derivatives validate the scaffold's "privileged" status.

Future research in this area should focus on:

-

Exploring Novel Cross-Coupling Methodologies: Employing new catalytic systems to further expand the accessible chemical space.

-

Structure-Based Drug Design: Using computational modeling to design derivatives with enhanced potency and selectivity for specific biological targets.

-

ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity to identify candidates with favorable drug-like properties.

-

Phenotypic Screening: Testing derivative libraries in complex biological systems to uncover novel and unexpected therapeutic applications.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of the N-Phenyl 2-bromo-5-fluorobenzamide scaffold, paving the way for the next generation of innovative medicines.

References

- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.

-

Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives - ResearchGate. Available at: [Link]

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. Available at: [Link]

-

Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity - ResearchGate. Available at: [Link]

-

N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide | C15H11BrFNO2 | CID - PubChem. Available at: [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed. Available at: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

-

WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. Available at: [Link]

- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents.

-

N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists - PubMed. Available at: [Link]

-

Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed. Available at: [Link]

Sources

- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 3. 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide | Benchchem [benchchem.com]

- 4. N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Phenyl 2-bromo-5-fluorobenzamide Synthesis

Executive Summary

This guide details the strategic synthesis of N-phenyl 2-bromo-5-fluorobenzamide, a halogenated benzamide scaffold critical in medicinal chemistry. This core structure is frequently utilized as a precursor for kinase inhibitors and agrochemicals, where the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the fluorine atom modulates metabolic stability and lipophilicity.

The following protocols prioritize scalability , atom economy , and process safety , moving beyond simple recipe listing to explain the physicochemical causality governing the reaction.

Retrosynthetic Analysis & Strategic Disconnection

To design a robust synthesis, we must first deconstruct the target molecule. The amide bond is the logical disconnection point, revealing two primary starting materials.

The Disconnection Logic

-

Target: N-Phenyl 2-bromo-5-fluorobenzamide.

-

Bond Cleavage: C(O)–N bond.

-

Electrophile: 2-Bromo-5-fluorobenzoyl moiety (Activated Acid).

-

Nucleophile: Aniline (Phenylamine).

Structural Considerations:

-

Steric Hindrance: The ortho-bromine atom introduces significant steric bulk, potentially impeding nucleophilic attack at the carbonyl carbon. High-energy activation (Acid Chloride) is preferred over milder coupling reagents (EDC/NHS) to drive conversion.

-

Electronic Effects: The 5-fluoro substituent is electron-withdrawing (Inductive effect, -I), which increases the electrophilicity of the carbonyl carbon, partially compensating for the steric hindrance of the bromine.

Pathway Visualization

Figure 1: Retrosynthetic breakdown illustrating the necessity of acid activation due to steric hindrance.

Primary Starting Materials: Specifications & Sourcing

Component A: 2-Bromo-5-fluorobenzoic Acid

-

CAS: 394-28-5

-

Role: Electrophile Source.

-

Critical Quality Attribute (CQA): Must be free of the 2-chloro analog (a common byproduct if synthesized via Sandmeyer using CuCl contamination) and the non-brominated precursor.

Synthesis of the Starting Material (If Commercial Source Unavailable): The most reliable route to this acid is the Sandmeyer Reaction starting from 2-amino-5-fluorobenzoic acid.

-

Diazotization: 2-Amino-5-fluorobenzoic acid is treated with NaNO₂/H₂SO₄ at 0°C.

-

Bromination: The diazonium salt is reacted with CuBr/HBr.

-

Purification: Recrystallization from Ethanol/Water to remove copper salts.

Component B: Aniline

-

CAS: 62-53-3

-

Role: Nucleophile.[1]

-

Pre-Reaction Treatment: Aniline oxidizes rapidly to form colored impurities (azobenzene derivatives).

-

Protocol: If the aniline appears yellow/brown, distill over zinc dust before use to ensure a colorless starting material. This prevents difficult-to-remove colored impurities in the final benzamide.

-

Synthetic Methodologies

Two methods are presented. Method A is the industry standard for scale and reliability. Method B is for small-scale combinatorial chemistry.

Method A: The Acid Chloride Route (Recommended)

This method utilizes in situ generation of the acid chloride to overcome the steric bulk of the ortho-bromine.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2-Bromo-5-fluorobenzoic Acid | 1.0 | Limiting Reagent |

| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | Chlorinating Agent |

| Aniline | 1.1 | Nucleophile |

| Triethylamine (Et₃N) | 2.5 | Acid Scavenger (HCl trap) |

| DCM or Toluene | Solvent | Reaction Medium |

| DMF (Cat.) | 0.05 | Catalyst for Acid Chloride formation |

Step-by-Step Protocol

Phase 1: Activation (Acid Chloride Formation)

-

Charge a dry flask with 2-bromo-5-fluorobenzoic acid (1.0 equiv) and anhydrous DCM (0.5 M concentration).

-

Add catalytic DMF (2-3 drops). Mechanism: DMF forms a Vilsmeier-Haack type chloroiminium intermediate, accelerating the reaction with SOCl₂.

-

Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.

-

Heat to reflux (40°C for DCM, 80°C if Toluene) for 2-3 hours.

-

Monitor: Cessation of gas evolution (SO₂/HCl) indicates completion.

-

Isolation: Evaporate solvent and excess SOCl₂ in vacuo. Re-dissolve the crude oil (2-bromo-5-fluorobenzoyl chloride) in fresh anhydrous DCM.

Phase 2: Amide Coupling (Schotten-Baumann Conditions)

-

In a separate flask, dissolve Aniline (1.1 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM. Cool to 0°C.

-

Slowly add the solution of 2-bromo-5-fluorobenzoyl chloride (from Phase 1) to the aniline mixture over 30 minutes. Control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

-

Monitor: TLC (Hexane:Ethyl Acetate 3:1) should show disappearance of aniline.

Workup & Purification

-

Quench: Add 1M HCl (aq). This protonates unreacted aniline (making it water-soluble) and solubilizes triethylamine salts.

-

Wash: Separate organic layer.[2] Wash with:

-

1M HCl (2x) -> Removes Aniline.

-

Sat. NaHCO₃ (2x) -> Removes unreacted Benzoic Acid.

-

Brine (1x).

-

-

Dry & Concentrate: Dry over MgSO₄, filter, and rotary evaporate.

-

Crystallization: The crude solid is often pure enough. If not, recrystallize from Ethanol/Water or Heptane/EtOAc .

Method B: Coupling Reagent Route (HATU/EDC)

Best for small-scale library synthesis where handling thionyl chloride is undesirable.

Protocol:

-

Dissolve 2-bromo-5-fluorobenzoic acid (1.0 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to form the activated ester.

-

Add Aniline (1.1 equiv).[2] Stir at RT for 16 hours.

-

Note: This reaction may be slower due to the steric bulk of the ortho-bromine hindering the approach of the large HATU complex.

Critical Process Parameters (CPP) & Troubleshooting

Experimental Workflow Diagram

Figure 2: Operational workflow for the Acid Chloride synthesis route.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use anhydrous solvents. |

| Dark Product | Oxidation of Aniline | Distill aniline prior to use; perform reaction under Nitrogen/Argon. |

| Starting Material Remains | Steric Hindrance | Increase reaction time of Phase 1 (Acid Chloride formation) or use Oxalyl Chloride instead of SOCl₂. |

| Byproduct Formation | Bis-acylation | Ensure Aniline is in slight excess (1.1 equiv) but add Acid Chloride slowly to the amine. |

Safety & Handling (E-E-A-T)

-

2-Bromo-5-fluorobenzoyl chloride: Extremely corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

-

Thionyl Chloride: Toxic inhalation hazard. Releases SO₂ and HCl.

-

Aniline: Toxic by inhalation, ingestion, and skin contact. Carcinogen suspect.

-

Waste Disposal: Aqueous washes containing aniline must be segregated as hazardous organic waste, not general aqueous waste.

References

-

Synthesis of Halogenated Benzoic Acids

-

Amide Coupling Methodologies

-

Reactivity of 2-Bromo-benzoyl chlorides

-

BenchChem Technical Guide. "A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride." (Discusses the electronic influence of Br/F substituents on benzoyl chloride reactivity).

-

-

Safety Data

-

PubChem CID 2756871 (5-Bromo-2-chlorobenzoyl chloride - Analogous safety profile).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 4. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 5. bachem.com [bachem.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Halogen-bonding-mediated synthesis of amides and peptides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of N-Phenyl 2-bromo-5-fluorobenzamide: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of N-Phenyl 2-bromo-5-fluorobenzamide, a valuable intermediate in pharmaceutical and materials science research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction

N-Phenyl 2-bromo-5-fluorobenzamide and its analogues are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The synthesis of this amide is typically achieved through the formation of an amide bond between a carboxylic acid derivative and an amine. The protocol detailed below employs a robust and widely utilized method, the Schotten-Baumann reaction, which involves the acylation of aniline with 2-bromo-5-fluorobenzoyl chloride. This approach is favored for its efficiency and generally high yields.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride

Step 2: Synthesis of N-Phenyl 2-bromo-5-fluorobenzamide

Materials and Methods

Materials

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | ≥98% | Sigma-Aldrich |

| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |

| Aniline | C₆H₅NH₂ | 93.13 | ≥99.5% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 95% | Fisher Scientific |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | Fisher Scientific |

| Brine | NaCl | 58.44 | Saturated Solution | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Sigma-Aldrich |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

-

pH paper

Experimental Protocols

Part 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride

This initial step converts the carboxylic acid into a more reactive acyl chloride, which is essential for the subsequent amidation.

Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorobenzoic acid (10.0 g, 45.6 mmol).

-

Under a fume hood, carefully add thionyl chloride (10.9 g, 6.6 mL, 91.2 mmol, 2.0 eq.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-bromo-5-fluorobenzoyl chloride, a pale yellow oil or low-melting solid, is used directly in the next step without further purification.

Part 2: Synthesis of N-Phenyl 2-bromo-5-fluorobenzamide

This is the core amide bond-forming step, following the Schotten-Baumann reaction conditions.[1]

Protocol:

-

In a 250 mL round-bottom flask, dissolve aniline (4.68 g, 4.6 mL, 50.2 mmol, 1.1 eq.) and pyridine (4.33 g, 4.4 mL, 54.7 mmol, 1.2 eq.) in anhydrous dichloromethane (100 mL).

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Dissolve the crude 2-bromo-5-fluorobenzoyl chloride (from Part 1, ~45.6 mmol) in anhydrous dichloromethane (50 mL).

-

Add the 2-bromo-5-fluorobenzoyl chloride solution dropwise to the aniline solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromo-5-fluorobenzoyl chloride) is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine and aniline, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Recrystallization

Purification of the crude N-Phenyl 2-bromo-5-fluorobenzamide is achieved by recrystallization to obtain a product of high purity.[2]

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified N-Phenyl 2-bromo-5-fluorobenzamide in a vacuum oven.

Reaction Mechanism and Scientific Rationale

The synthesis of N-Phenyl 2-bromo-5-fluorobenzamide proceeds via a nucleophilic acyl substitution mechanism.[3] In the first step, thionyl chloride converts the carboxylic acid into the more electrophilic acyl chloride. The lone pair of electrons on the nitrogen atom of aniline then acts as a nucleophile, attacking the carbonyl carbon of 2-bromo-5-fluorobenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. Pyridine, a weak base, is added to neutralize the hydrochloric acid (HCl) by-product, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction.[4]

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of N-Phenyl 2-bromo-5-fluorobenzamide.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thionyl chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care.[5][6][7][8][9]

-

Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.[10][11][12][13]

-

Pyridine: Flammable liquid and harmful if swallowed, inhaled, or in contact with skin.[14][15][16]

-

2-Bromo-5-fluorobenzoic acid: Causes skin and eye irritation.[17][18]

-

Dichloromethane: Volatile and a suspected carcinogen.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of N-Phenyl 2-bromo-5-fluorobenzamide. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and materials science. The elucidation of the reaction mechanism and the rationale behind the experimental choices are intended to empower the user with a thorough understanding of the synthesis process.

References

- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google P

- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P

-

Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (URL: [Link])

-

Schotten–Baumann reaction - Wikipedia. (URL: [Link])

-

Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. (URL: [Link])

-

Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET. (URL: [Link])

-

Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine... - ResearchGate. (URL: [Link])

-

Safety Data Sheet: Pyridine - Carl ROTH. (URL: [Link])

-

Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL: [Link])

-

Safety Data Sheet - Aniline. (URL: [Link])

-

Pyridine - SAFETY DATA SHEET - PENTA. (URL: [Link])

-

Safety Data Sheet: Aminobenzene - Carl ROTH. (URL: [Link])

-

Benzamide, N-phenyl- - the NIST WebBook. (URL: [Link])

-

Benzanilide : Schotten Baumann Benzoylation - YouTube. (URL: [Link])

-

Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. (URL: [Link])

-

Aniline - SAFETY DATA SHEET - PENTA. (URL: [Link])

-

Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL: [Link])

-

recrystallization & purification of N-bromosuccinimide - YouTube. (URL: [Link])

-

MATERIAL SAFETY DATA SHEET - Pyridine. (URL: [Link])

-

Safety Data Sheet: aniline - Chemos GmbH&Co.KG. (URL: [Link])

-

Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid - Cole-Parmer. (URL: [Link])

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. testbook.com [testbook.com]

- 4. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. bionium.miami.edu [bionium.miami.edu]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. chemos.de [chemos.de]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols for the Derivatization of N-Phenyl 2-bromo-5-fluorobenzamide for Bioassays

This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of N-Phenyl 2-bromo-5-fluorobenzamide. This scaffold is a versatile starting point for the development of a diverse range of bioactive compounds. The strategic placement of the bromo and fluoro substituents offers multiple avenues for chemical modification, leading to derivatives with potential applications in anticancer, antifungal, and anti-inflammatory research.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that the protocols are not just followed, but understood. This approach empowers researchers to troubleshoot and adapt these methods to their specific needs.

The N-Phenyl 2-bromo-5-fluorobenzamide Scaffold: A Privileged Starting Point

The core structure of N-Phenyl 2-bromo-5-fluorobenzamide presents two primary sites for derivatization: the bromine atom on the benzoyl ring and the amide bond. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The amide linkage, while generally stable, can be formed from 2-bromo-5-fluorobenzoic acid and aniline, and its N-phenyl ring can be substituted to modulate activity.

The presence of the fluorine atom is also significant. It can enhance metabolic stability, improve binding affinity to target proteins, and alter the electronic properties of the molecule, all of which are desirable traits in drug discovery.

Synthetic Derivatization Strategies

The derivatization of N-Phenyl 2-bromo-5-fluorobenzamide is primarily achieved through two powerful synthetic methodologies: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These palladium-catalyzed cross-coupling reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[1][2][3]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-aryl structures by reacting the aryl bromide of our core scaffold with an organoboron compound, typically a boronic acid or a boronate ester.[4][5]

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to Pd(0). The choice of catalyst can influence reaction efficiency and scope.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The choice of ligand, such as the bulky and electron-rich XPhos or SPhos, can be critical for coupling challenging substrates.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can impact the reaction rate and the tolerance of sensitive functional groups.

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

-

N-Phenyl 2-bromo-5-fluorobenzamide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask, add N-Phenyl 2-bromo-5-fluorobenzamide, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds by coupling an aryl halide with an amine.[6][7] This reaction is particularly useful for synthesizing derivatives where a nitrogen-containing moiety is attached to the benzoyl ring of our scaffold.

-

Palladium Precatalyst: Similar to the Suzuki coupling, a palladium source is essential. Pd₂(dba)₃ and Pd(OAc)₂ are common choices.[8]

-

Ligand: The choice of phosphine ligand is critical and often more specialized than in Suzuki couplings. Bulky, electron-rich ligands like BrettPhos and XPhos are frequently employed to facilitate the challenging reductive elimination step that forms the C-N bond.[8]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used.[7][8]

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays: Characterizing N-Phenyl 2-bromo-5-fluorobenzamide Analogs

Introduction: Uncovering the Therapeutic Potential of Novel Benzamide Analogs

The N-phenyl 2-bromo-5-fluorobenzamide scaffold represents a class of synthetic compounds with potential therapeutic applications. While specific biological targets for this particular analog series are not yet fully elucidated, the broader family of substituted benzamides has been a fertile ground for the discovery of enzyme inhibitors and receptor modulators.[1] Furthermore, related chemical structures, such as quinazolinones derived from 2-bromo-5-fluorobenzaldehyde, have demonstrated antitumor activity, and other N-phenyl amide derivatives have been identified as potent inducers of apoptosis that inhibit microtubule polymerization.[2][3]

This guide provides a comprehensive suite of cell-based assays to conduct a thorough initial characterization of novel N-Phenyl 2-bromo-5-fluorobenzamide analogs. The proposed workflow is designed to first establish the cytotoxic potential of the compounds and subsequently to dissect the underlying mechanisms of action, including the induction of apoptosis, effects on cell cycle progression, and inhibition of cell proliferation. This systematic approach will enable researchers to build a comprehensive pharmacological profile for their compounds of interest.

Experimental Workflow: A Tiered Approach to Compound Characterization

A logical progression of assays is crucial for an efficient and informative screening cascade. We propose a three-tiered approach, starting with broad assessments of cell viability and moving towards more specific mechanistic endpoints.

Caption: Tiered experimental workflow for the characterization of N-Phenyl 2-bromo-5-fluorobenzamide analogs.

Tier 1: Primary Screening - Assessing Cytotoxicity

The initial step is to determine whether the N-Phenyl 2-bromo-5-fluorobenzamide analogs exhibit cytotoxic effects on cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[5] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the N-Phenyl 2-bromo-5-fluorobenzamide analogs in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[6]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀) for each analog.

| Parameter | Description |

| Cell Line | e.g., HeLa, A549, MCF-7 |

| Seeding Density | 5,000 cells/well |

| Treatment Duration | 48 hours |

| Analog Concentration Range | 0.1 nM to 100 µM |

| IC₅₀ Value | Concentration of analog that inhibits cell viability by 50% |

Tier 2: Delving into the Mechanism of Cell Death

If the primary screen reveals significant cytotoxicity, the next logical step is to investigate whether the observed cell death is due to apoptosis, a form of programmed cell death. We recommend two complementary assays: Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptotic cells, and a Caspase-Glo 3/7 assay to measure the activity of key executioner caspases.

Annexin V/PI Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore like FITC.[7] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells, where it stains the nucleus red.[8] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[9]

Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the N-Phenyl 2-bromo-5-fluorobenzamide analogs at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive and negative controls.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.[8]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry as soon as possible. Excite with a 488 nm laser and measure FITC emission at ~530 nm and PI emission at >575 nm.[8]

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Caspase-Glo 3/7 Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[10] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[10][11]

Protocol: Caspase-Glo 3/7 Assay

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate and treat with the analogs as described for the MTT assay.

-

-

Assay Reagent Preparation and Addition:

-

Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[12]

-

Allow the plate and reagent to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

-

-

Incubation and Measurement:

Data Analysis: A significant increase in luminescence in treated cells compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.

Tier 3: Investigating Effects on Cellular Processes

If the analogs are confirmed to induce apoptosis, further investigation into their effects on fundamental cellular processes like cell cycle progression and proliferation is warranted.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry.[14] This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest caused by the compound. Since PI also binds to RNA, treatment with RNase is necessary for accurate DNA content analysis.[15]

Protocol: Cell Cycle Analysis with PI

-

Cell Treatment and Harvesting:

-

Treat cells with the analogs as described for the apoptosis assays.

-

Harvest the cells and wash with PBS.

-

-

Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer, measuring the fluorescence in the linear scale.

-

Use appropriate software to model the cell cycle distribution from the DNA content histogram.

-

BrdU Cell Proliferation Assay

Principle: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as an indicator of cell proliferation.[18] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[19][20] Incorporated BrdU can then be detected using a specific anti-BrdU antibody, typically in a colorimetric or fluorescent ELISA-based format.[18]

Protocol: BrdU Incorporation Assay (Colorimetric)

-

Cell Seeding and Treatment:

-

Seed and treat cells with the analogs in a 96-well plate as previously described.

-

-

BrdU Labeling:

-

Fixation and Denaturation:

-

Remove the labeling medium and add a fixing/denaturing solution to each well.

-

Incubate for 30 minutes at room temperature. This step both fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

-

Immunodetection:

-

Remove the fixing/denaturing solution and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Incubate for 90 minutes at room temperature.

-

Wash the wells multiple times with a washing buffer.

-

-

Substrate Reaction and Measurement:

-

Add the substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: A decrease in absorbance in treated cells compared to the vehicle control indicates an inhibition of cell proliferation.

Tier 4: Future Directions - Hypothetical Target Engagement

While the preceding assays provide a robust phenotypic characterization, identifying the direct molecular target(s) of the N-Phenyl 2-bromo-5-fluorobenzamide analogs is a critical next step. Given that many small molecule inhibitors with similar structural motifs target kinases or bromodomains, cell-based assays to investigate these possibilities are a logical progression.[23][24]

Conceptual Framework for a Cell-Based Kinase Assay

Principle: Cell-based kinase assays aim to measure the activity of a specific kinase within its native cellular environment.[25] One common approach involves measuring the phosphorylation of a known downstream substrate of the kinase of interest.[26] Inhibition of the kinase by a compound would lead to a decrease in the phosphorylation of its substrate, which can be quantified using methods like ELISA, Western blotting, or specialized platform technologies.[27]

Caption: A conceptual signaling pathway illustrating kinase inhibition by a small molecule.

This application note provides a foundational framework for the initial cell-based characterization of novel N-Phenyl 2-bromo-5-fluorobenzamide analogs. The data generated from this workflow will be instrumental in prioritizing lead compounds and guiding future mechanistic studies and target identification efforts.

References

- Chen, J., et al. (2013). The substance has found laboratory application in the synthesis of quinazolinones which are known to show antitumor activity. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o533.

-

Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

-

UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

- Słabik, J., et al. (2022). Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. Journal of Medicinal Chemistry, 65(12), 8236–8257.

-

National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]

- Ghiurcuta, C-E., et al. (2023). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. Research Square.

-

INiTS. Cell-based test for kinase inhibitors. [Link]

-

National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

- Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.

-

BMG LABTECH. Kinase assays. [Link]

- Ye, Q., et al. (2002). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 45(26), 5607–5619.

- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 211–217.

-

protocols.io. Caspase 3/7 Activity. [Link]

-

University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]

- Liu, G., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2493.

-

MilliporeSigma. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.

-

Creative Bioarray. BrdU Cell Proliferation Assay. [Link]

- Chen, Y-C., et al. (2020). Determination of Caspase-3/7 Activities. Bio-protocol, 10(23), e3849.

-

Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

-

Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

Sources

- 1. 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide | Benchchem [benchchem.com]

- 2. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. broadpharm.com [broadpharm.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 11. protocols.io [protocols.io]

- 12. promega.com [promega.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. inits.at [inits.at]

- 25. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 26. reactionbiology.com [reactionbiology.com]

- 27. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

Application Note & Protocol: A Multi-Assay Approach for the In Vitro Evaluation of N-Phenyl 2-bromo-5-fluorobenzamide Cytotoxicity

Introduction: Unveiling the Cytotoxic Potential of Novel Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The N-phenylbenzamide subclass, in particular, has garnered significant interest for its potential in anticancer drug discovery.[1] N-Phenyl 2-bromo-5-fluorobenzamide is a novel synthetic compound belonging to this class. Its structural features, including the halogenated phenyl rings, suggest a potential for biological activity, which necessitates a thorough evaluation of its cytotoxic profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-Phenyl 2-bromo-5-fluorobenzamide's cytotoxicity. We present a multi-assay strategy designed to not only quantify cell death but also to elucidate the underlying mechanisms, thereby providing a robust and holistic understanding of the compound's cellular effects. The protocols detailed herein are designed to be self-validating, incorporating appropriate controls and orthogonal assays to ensure data integrity and trustworthiness.

Experimental Design Philosophy: A Triad of Viability, Necrosis, and Apoptosis Assessment

A single cytotoxicity assay provides only a limited snapshot of a compound's effect. To build a comprehensive and reliable cytotoxicity profile, we advocate for a tripartite approach that simultaneously assesses cell viability, membrane integrity (a hallmark of necrosis), and the induction of programmed cell death (apoptosis). This strategy allows for a more nuanced interpretation of the results, distinguishing between cytostatic, necrotic, and apoptotic effects.

Figure 1: A comprehensive workflow for the in vitro evaluation of N-Phenyl 2-bromo-5-fluorobenzamide cytotoxicity.

Materials and Reagents

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) should be used to assess selectivity.

-

Cell Culture Media: As recommended by the cell line supplier (e.g., DMEM, RPMI-1640).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA Solution

-

Phosphate-Buffered Saline (PBS)

-

N-Phenyl 2-bromo-5-fluorobenzamide: Purity >95%.

-

Dimethyl Sulfoxide (DMSO): Cell culture grade.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent [5]

-

Caspase-Glo® 3/7 Assay Kit [8]

-

96-well flat-bottom cell culture plates

-

Microplate reader

Protocols

Preparation of N-Phenyl 2-bromo-5-fluorobenzamide Stock Solution

The accurate preparation of the test compound is critical for reproducible results.

-

Initial Solubilization: Dissolve N-Phenyl 2-bromo-5-fluorobenzamide in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

-

Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the 100 mM stock in cell culture medium. The final concentration of DMSO in the highest concentration tested should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

Cell Seeding and Treatment

-

Cell Culture: Culture the selected cell lines in their recommended media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Adherence: Incubate the plates for 24 hours to allow for cell attachment and recovery.

-

Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing various concentrations of N-Phenyl 2-bromo-5-fluorobenzamide or the vehicle control. Include wells with untreated cells as a negative control.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

-

Incubation: Incubate the treated plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Assay for Cytotoxicity (Membrane Integrity)

The LDH assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of necrosis.[6][7][11]

-

Supernatant Collection: After the desired incubation period (e.g., 24 hours), carefully collect 50 µL of the cell culture supernatant from each well.

-

Assay Procedure: Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) after the specified incubation time.

-

Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the controls.

Caspase-3/7 Activity Assay for Apoptosis

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[12] Their activation is a reliable marker of apoptosis.[8][13]

-

Assay Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 reagent to each well of the 96-well plate containing the cells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-